molecular formula C10H13NO3 B1611990 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde CAS No. 262614-68-6

5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1611990
CAS No.: 262614-68-6
M. Wt: 195.21 g/mol
InChI Key: LBHPPCCDWYBGQF-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzaldehyde core. It is used in various chemical and biological applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde typically involves the reaction of a phenol derivative with formaldehyde and dimethylamine. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 5-Dimethylamino-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Dimethylamino-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to target cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to the disruption of redox homeostasis in fungal cells . This disruption enhances the efficacy of conventional antifungal agents and can lead to the inhibition of fungal growth.

Comparison with Similar Compounds

  • 4-Diethylamino-2-hydroxybenzaldehyde
  • 4-Dimethylamino-cinnamaldehyde
  • 3,4-Dimethoxybenzaldehyde
  • 2-Hydroxy-5-methoxybenzaldehyde

Comparison: 5-Dimethylamino-2-hydroxy-3-methoxybenzaldehyde is unique due to the presence of both a dimethylamino group and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for disrupting cellular antioxidation systems, making it a more effective antifungal agent .

Properties

IUPAC Name

5-(dimethylamino)-2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)8-4-7(6-12)10(13)9(5-8)14-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHPPCCDWYBGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C(=C1)OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596101
Record name 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262614-68-6
Record name 5-(Dimethylamino)-2-hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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